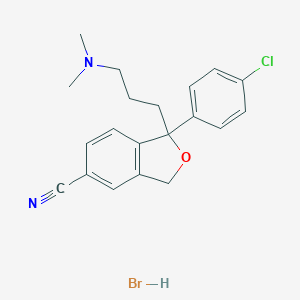
氯西塔洛普兰氢溴酸盐
描述
Chlorocitalopram, Hydrobromide is a chemical compound used primarily as an internal standard for Citalopram, which is a selective serotonin reuptake inhibitor (SSRI). This compound is known for its role in inhibiting the uptake of serotonin, a neurotransmitter, thereby enhancing serotonergic transmission in the central nervous system .
科学研究应用
Chlorocitalopram, Hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Citalopram.
Biology: Studied for its effects on serotonin uptake and its potential role in neurotransmitter regulation.
Medicine: Investigated for its potential therapeutic effects in treating depression and other mood disorders.
Industry: Utilized in the production of pharmaceuticals and as a reference material in quality control processes
作用机制
Target of Action
Chlorocitalopram Hydrobromide, an internal standard of Citalopram , primarily targets the serotonin transporter (solute carrier family 6 member 4, SLC6A4) . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness.
Mode of Action
Chlorocitalopram Hydrobromide acts as a selective serotonin reuptake inhibitor (SSRI) . It selectively inhibits serotonin reuptake in the presynaptic neurons, leading to an increase in the extracellular levels of serotonin . This compound has minimal effects on norepinephrine or dopamine . The uptake inhibition of serotonin is primarily due to the S-enantiomer of citalopram .
Biochemical Pathways
By inhibiting the reuptake of serotonin, Chlorocitalopram Hydrobromide enhances serotonergic transmission in the central nervous system (CNS) . This leads to the potentiation of serotonergic activity in the CNS . The compound has virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .
Pharmacokinetics
The single- and multiple-dose pharmacokinetics of Chlorocitalopram Hydrobromide are linear and dose-proportional in a dose range of 10-60 mg/day . The biotransformation of this compound is mainly hepatic, with a mean terminal half-life of about 35 hours . With once-daily dosing, steady-state plasma concentrations are achieved within approximately one week .
Result of Action
The primary result of Chlorocitalopram Hydrobromide’s action is the potentiation of serotonergic activity in the CNS . This leads to an increase in the extracellular levels of serotonin, which can help alleviate symptoms of depression .
Action Environment
The action of Chlorocitalopram Hydrobromide can be influenced by various environmental factors. For instance, the compound’s bioavailability and efficacy can be affected by the patient’s age, liver function, and genetic factors . For example, clearance was decreased, while half-life was significantly increased in patients with hepatic impairment . Also, mild to moderate renal impairment may reduce clearance (17%) and prolong the half-life of citalopram . AUC and half-life were significantly increased in elderly patients (≥60 years), and in poor CYP2C19 metabolizers, steady-state C max and AUC was increased by 68% and 107%, respectively .
生化分析
Biochemical Properties
Chlorocitalopram, Hydrobromide interacts with various enzymes and proteins in the body. It is metabolized mainly in the liver via N-demethylation to its main metabolite, demethylcitalopram by CYP2C19 and CYP3A4 .
Cellular Effects
Chlorocitalopram, Hydrobromide, like its parent compound citalopram, influences cell function by enhancing serotonergic transmission through the inhibition of serotonin reuptake . This has a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of Chlorocitalopram, Hydrobromide is presumed to be linked to potentiation of serotonergic activity in the central nervous system (CNS) resulting from its inhibition of CNS neuronal reuptake of serotonin (5-HT), potentially through the inhibition of the serotonin transporter (solute carrier family 6 member 4, SLC6A4) .
Temporal Effects in Laboratory Settings
It is known that the effects of citalopram, the parent compound, can be observed within 1 to 4 weeks of administration .
Dosage Effects in Animal Models
It is known that citalopram, the parent compound, can have harmful toxic effects in certain seizure models .
Metabolic Pathways
Chlorocitalopram, Hydrobromide is involved in metabolic pathways in the liver, where it is metabolized mainly via N-demethylation to its main metabolite, demethylcitalopram by CYP2C19 and CYP3A4 .
Transport and Distribution
It is known that citalopram, the parent compound, is highly lipophilic, suggesting that it may be able to cross cell membranes easily .
Subcellular Localization
It is known that citalopram, the parent compound, acts at the level of the synapse, suggesting that it may be localized to synaptic regions within neurons .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Chlorocitalopram, Hydrobromide involves several steps, starting from the basic structure of Citalopram. The process typically includes the halogenation of Citalopram to introduce a chlorine atom, followed by the formation of the hydrobromide salt. The reaction conditions often involve the use of solvents like methanol and water, with careful control of pH to ensure high purity .
Industrial Production Methods: Industrial production of Chlorocitalopram, Hydrobromide requires precise control over reaction conditions to achieve high yields and purity. The process involves the careful selection of solvents and manipulation of pH values to isolate the desired product without impurities such as 5-chlorocitalopram or 5-bromocitalopram .
化学反应分析
Types of Reactions: Chlorocitalopram, Hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert Chlorocitalopram, Hydrobromide into its reduced forms.
Substitution: Halogenation and other substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of Chlorocitalopram, Hydrobromide, depending on the specific reaction conditions and reagents used .
相似化合物的比较
Citalopram: The parent compound, also an SSRI, but without the chlorine atom.
Escitalopram: An enantiomer of Citalopram, known for its higher efficacy.
Paroxetine: Another SSRI with a different chemical structure but similar mechanism of action.
Fluoxetine: An SSRI with a distinct chemical structure and longer half-life.
Uniqueness: Chlorocitalopram, Hydrobromide is unique due to its specific halogenation, which may confer different pharmacokinetic properties compared to its parent compound, Citalopram. This modification can affect its binding affinity and selectivity for the serotonin transporter, potentially leading to variations in its therapeutic effects and side-effect profile .
属性
IUPAC Name |
1-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXZASLAWCVOQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)Cl.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80494822 | |
| Record name | 1-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64169-58-0 | |
| Record name | 5-Isobenzofurancarbonitrile, 1-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64169-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



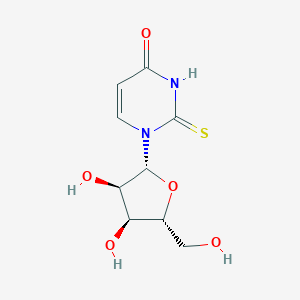

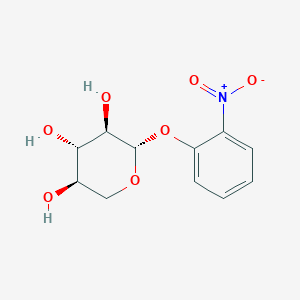
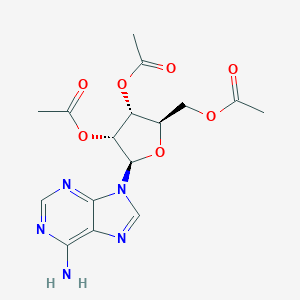
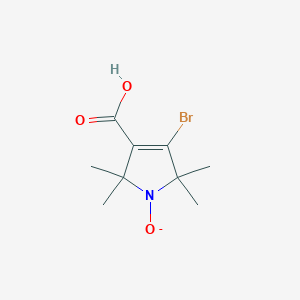
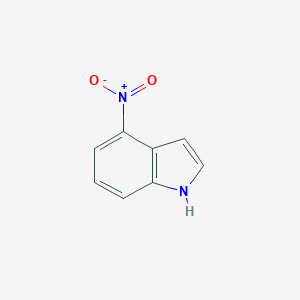
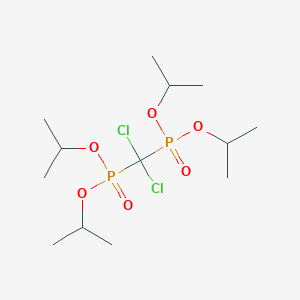
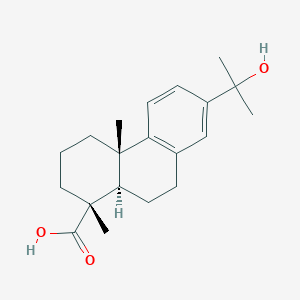
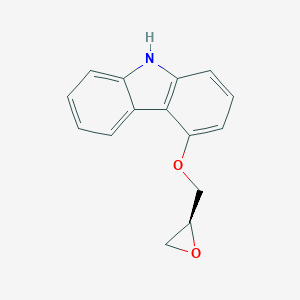
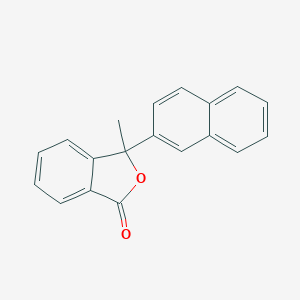
![2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B16755.png)
![Hydrazine Carboxamide,N-{4-[4(4-methoxyphenyl)-1-pipezinyl]phenyl}](/img/structure/B16756.png)
![Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate](/img/structure/B16757.png)
